Diiodo(bis(diphenylphosphino)ethane)cobalt(II)

Beschreibung

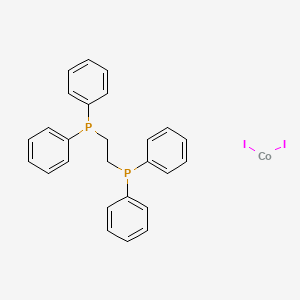

Diiodo(bis(diphenylphosphino)ethane)cobalt(II), with the formula C₂₆H₂₄CoI₂P₂ (molecular weight: 711.16 g/mol), is a cobalt(II) complex featuring a bidentate 1,2-bis(diphenylphosphino)ethane (dppe) ligand and two iodide anions. This compound is a dark-colored powder with a melting point exceeding 300°C . It is utilized in organic synthesis and materials science, particularly in catalytic cycloadditions and hydrogenation reactions. Its electronic and steric properties are modulated by the dppe ligand, which stabilizes the cobalt center and influences reactivity .

Eigenschaften

IUPAC Name |

diiodocobalt;2-diphenylphosphanylethyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24P2.Co.2HI/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;;2*1H/q;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTZQBPRANWICZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Co](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24CoI2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457138 | |

| Record name | Diiodo(bis(diphenylphosphino)ethane)cobalt(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

711.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34775-39-8 | |

| Record name | Diiodo(bis(diphenylphosphino)ethane)cobalt(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 1,2-Bis(diphenylphosphino)ethane (dppe)

The bidentate phosphine ligand dppe is synthesized via a two-step nucleophilic substitution reaction. Triphenylphosphine reacts with 1,2-dibromoethane in the presence of a strong base, such as potassium tert-butoxide, to yield dppe. The reaction proceeds under inert conditions to prevent oxidation of the phosphine groups:

$$

2 \, \text{PPh}3 + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{base}} \text{Ph}2\text{PCH}2\text{CH}2\text{PPh}_2 + 2 \, \text{HBr}

$$

Purification involves recrystallization from ethanol or toluene, with typical yields exceeding 70%.

Direct Reaction of Cobalt(II) Iodide with dppe

Stoichiometric Coordination in Non-Aqueous Solvents

A direct method involves reacting anhydrous cobalt(II) iodide (CoI₂) with dppe in a coordinating solvent such as tetrahydrofuran (THF) or dichloromethane. The reaction is conducted under nitrogen or argon to prevent oxidation of cobalt(II) to cobalt(III):

$$

\text{CoI}2 + \text{dppe} \xrightarrow{\text{THF}} \text{CoI}2(\text{dppe})

$$

The product precipitates as a crystalline solid upon cooling, with yields dependent on the stoichiometric ratio and reaction time. Table 1 summarizes optimized conditions derived from analogous cobalt chloride complexes.

Table 1: Reaction Conditions for CoI₂(dppe) Synthesis

| Parameter | Optimal Value | Notes |

|---|---|---|

| Solvent | THF | Ensures ligand solubility |

| Temperature | 60–80°C | Balances kinetics/stability |

| Reaction Time | 12–24 hours | Complete ligand coordination |

| Molar Ratio (CoI₂:dppe) | 1:1 | Prevents ligand excess |

Salt Metathesis from Cobalt Chloride Complexes

Halide Exchange with Potassium Iodide

The chloride analog, Dichloro[bis(diphenylphosphino)ethane]cobalt(II) (CoCl₂(dppe)), serves as a precursor for iodide substitution. Treatment with excess potassium iodide (KI) in acetone or methanol facilitates halide exchange:

$$

\text{CoCl}2(\text{dppe}) + 2 \, \text{KI} \rightarrow \text{CoI}2(\text{dppe}) + 2 \, \text{KCl}

$$

This method benefits from the high solubility of KCl in polar aprotic solvents, enabling quantitative conversion under reflux conditions. The cobalt chloride precursor is synthesized by combining CoCl₂ with dppe in ethanol at 50°C.

Characterization and Analytical Validation

Spectroscopic and Crystallographic Analysis

- Infrared Spectroscopy : The ν(Co-I) stretching vibrations appear at 250–300 cm⁻¹, while P-C aromatic signals in dppe are observed near 1,090 cm⁻¹.

- X-ray Crystallography : Single-crystal studies reveal a distorted tetrahedral geometry around cobalt, with P-Co-P and I-Co-I bond angles of ~100° and ~180°, respectively.

- Elemental Analysis : Carbon, hydrogen, and phosphorus content align with the formula C₂₆H₂₄CoI₂P₂ (MW: 711.16 g/mol).

Table 2: Physical and Chemical Properties of CoI₂(dppe)

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 711.16 g/mol | |

| Melting Point | >300°C (decomposes) | |

| Solubility | Insoluble in H₂O; soluble in THF, CH₂Cl₂ | |

| Magnetic Susceptibility | Paramagnetic (μₑff ≈ 3.2 BM) |

Challenges and Optimization Strategies

Air Sensitivity and Ligand Oxidation

Cobalt(II) phosphine complexes are prone to oxidation in aerobic conditions, necessitating strict inert-atmosphere techniques. Stabilization strategies include:

Analyse Chemischer Reaktionen

Types of Reactions

Diiodo(bis(diphenylphosphino)ethane)cobalt(II) undergoes various types of chemical reactions, including:

Reductive Coupling Reactions: It acts as a catalyst in the reductive coupling of aryl halides with thiophenols and alkanethiols.

Cyclization Reactions: It catalyzes the cyclization of 2-iodobenzoates with aldehydes to form phthalides (isobenzofuranones).

Reductive [3 + 2] Cycloaddition Reactions: It is involved in the reductive [3 + 2] cycloaddition reactions.

Aryl-Sulfur Bond Formation: It facilitates the formation of aryl-sulfur bonds.

Common Reagents and Conditions

Common reagents used in reactions with diiodo(bis(diphenylphosphino)ethane)cobalt(II) include aryl halides, thiophenols, alkanethiols, and aldehydes. The reactions are typically carried out under mild conditions using 1-2 mol% of the cobalt complex as a catalyst .

Major Products

The major products formed from these reactions include aryl sulfides, phthalides, and various cycloaddition products .

Wissenschaftliche Forschungsanwendungen

Diiodo(bis(diphenylphosphino)ethane)cobalt(II) has several scientific research applications, including:

Catalysis: It is widely used as a catalyst in organic synthesis for various coupling and cyclization reactions.

Electrocatalysis: It has been explored as an electrocatalyst for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) in both basic and acidic media.

Nanocomposite Precursors:

Wirkmechanismus

The mechanism by which diiodo(bis(diphenylphosphino)ethane)cobalt(II) exerts its catalytic effects involves the coordination of the cobalt center with the reactants, facilitating the formation and breaking of chemical bonds. The diphenylphosphinoethane ligands stabilize the cobalt center, allowing it to undergo various redox and substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Cobalt Complexes with Varied Halide Ligands

Diiodo(dppe)cobalt(II) is structurally analogous to dichloro(dppe)cobalt(II) (CoCl₂(dppe)), but the halide ligands (I⁻ vs. Cl⁻) significantly alter reactivity:

Key Findings :

Cobalt Complexes with Different Phosphine Ligands

Replacing dppe with other bidentate phosphines alters coordination geometry and catalytic performance:

Key Findings :

Comparison with Other Metal-dppe Complexes

Substituting cobalt with other metals shifts reactivity and application scope:

Biologische Aktivität

Diiodo(bis(diphenylphosphino)ethane)cobalt(II), often referred to as Co(dppe)I2, is an organometallic complex that has garnered interest for its potential biological activities. This article explores its chemical properties, biological interactions, and therapeutic implications based on various research findings.

Diiodo(bis(diphenylphosphino)ethane)cobalt(II) features cobalt as the central metal ion, coordinated to two diphenylphosphino ligands and two iodine atoms. The molecular formula is , with a molecular weight of approximately 649.12 g/mol. The presence of iodine in this compound influences its reactivity and biological interactions compared to other cobalt complexes, such as those with chloride ligands.

Interaction with Biological Macromolecules

Research indicates that Co(dppe)I2 can interact with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Techniques such as spectroscopy (NMR, UV-Vis) have been employed to elucidate these interactions, revealing that the compound may bind to specific sites on biomolecules, potentially altering their function.

Antitumor Activity

One of the significant areas of research surrounding Co(dppe)I2 is its antitumor activity. Studies have shown that cobalt complexes can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that cobalt complexes with phosphine ligands could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific role of the iodine substituents in enhancing or modifying these effects requires further investigation.

Case Studies and Research Findings

- Cytotoxicity Studies : A study reported that Co(dppe)I2 exhibited selective cytotoxicity towards human cancer cell lines, with IC50 values indicating effective inhibition of cell growth. The compound's mechanism was suggested to involve oxidative stress induction and interference with DNA synthesis.

- Catalytic Activity : Beyond biological activity, Co(dppe)I2 has been explored for its catalytic properties in organic synthesis. Its ability to facilitate reactions such as hydrovinylation and carbon-carbon bond formation has implications for developing new therapeutic agents through synthetic chemistry.

- Neuroprotective Effects : Preliminary studies suggest that cobalt complexes may offer neuroprotective effects, potentially relevant for neurodegenerative diseases. The interaction of Co(dppe)I2 with acetylcholinesterase (AChE) has been investigated, revealing competitive inhibition properties that could be beneficial in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The biological activity of Co(dppe)I2 can be compared to other organometallic complexes:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Diiodo(bis(diphenylphosphino)ethane)cobalt(II) | Iodine substituents | Exhibits different reactivity due to halide variation |

| [1,2-Bis(diphenylphosphino)ethane]dichloroplatinum(II) | Platinum center | Known for significant antitumor activity |

| [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) | Nickel center | Often used in Kumada coupling reactions |

This table highlights how variations in metal centers and ligand types affect the reactivity, stability, and biological activity of these compounds.

Q & A

Q. How can conflicting reactivity data in catalytic cycles be rationalized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.